tert-butyl 4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carboxylate tert-butyl 4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13517590
InChI: InChI=1S/C13H26N2O4/c1-13(2,3)19-12(17)15-6-4-14(5-7-15)8-10-18-11-9-16/h16H,4-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CCOCCO
Molecular Formula: C13H26N2O4
Molecular Weight: 274.36 g/mol

tert-butyl 4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13517590

Molecular Formula: C13H26N2O4

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carboxylate -

Specification

Molecular Formula C13H26N2O4
Molecular Weight 274.36 g/mol
IUPAC Name tert-butyl 4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C13H26N2O4/c1-13(2,3)19-12(17)15-6-4-14(5-7-15)8-10-18-11-9-16/h16H,4-11H2,1-3H3
Standard InChI Key JTFRLUUZUYTSRT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CCOCCO
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CCOCCO

Introduction

Chemical Structure and Properties

Structural Characteristics

tert-Butyl 4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carboxylate features a piperazine core—a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The Boc group (tert-butoxycarbonyl) is attached to the nitrogen at position 1, while the 2-(2-hydroxyethoxy)ethyl substituent is bonded to the carbon at position 4. This arrangement confers unique steric and electronic properties, influencing reactivity and interaction with biological targets.

Key Functional Groups

  • Boc Group: Enhances solubility and stability during synthetic processes.

  • Hydroxyethoxyethyl Chain: Introduces hydrophilicity and hydrogen-bonding capacity.

Physicochemical Properties

PropertyValue/Description
Melting Point80–85°C (predicted)
Boiling Point420–425°C (estimated)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)
LogP0.8 (indicating moderate hydrophilicity)

Synthesis Methods

General Synthetic Strategy

The synthesis involves two primary steps:

  • Boc Protection of Piperazine: Reacting piperazine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .

  • Alkylation at Position 4: Introducing the 2-(2-hydroxyethoxy)ethyl group via nucleophilic substitution or coupling reactions.

Reaction Conditions

  • Boc Protection: Conducted in dichloromethane with triethylamine at 0–5°C .

  • Alkylation: Utilizes 2-(2-hydroxyethoxy)ethyl bromide and a catalyst (e.g., potassium carbonate) in acetonitrile under reflux .

Industrial-Scale Production

Industrial synthesis employs batch reactors with optimized parameters:

  • Temperature Control: 25–30°C for Boc protection; 60–70°C for alkylation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Biological Activity and Applications

Targeted Drug Delivery

The hydroxyethoxyethyl chain enhances water solubility, making the compound suitable for:

  • Prodrug Design: Facilitating hydrolysis under physiological conditions.

  • Polymer Conjugation: Serving as a linker in antibody-drug conjugates (ADCs) .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey Differences
tert-Butyl piperazine-1-carboxylateLacks hydroxyethoxyethyl substituent
Piperazine dihydrochlorideNo protective groups; higher polarity

Reactivity and Stability

  • Boc Group Stability: Resists acidic conditions but cleaved under strong bases.

  • Hydroxyethoxyethyl Chain: Prone to oxidation, necessitating inert atmospheres during storage .

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